molecular formula C19H24N4O3S B3004208 N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide CAS No. 899741-52-7

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide

Cat. No.: B3004208
CAS No.: 899741-52-7
M. Wt: 388.49
InChI Key: WQJMUHFHTRQVFL-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and an oxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Formation of the Oxamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with an appropriate oxamide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide is unique due to its specific structural features, such as the combination of a thieno[3,4-c]pyrazole core with a methoxyphenyl group and an oxamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O2S. The compound features a thieno[3,4-c]pyrazole core, which is known for its significant biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit growth against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications in treating infections.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thieno[3,4-c]pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism could be linked to the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Preliminary studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives. In vitro assays on various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation . The specific pathways involved in these effects are under investigation but may include the inhibition of specific kinases or other signaling molecules critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.
  • Receptor Modulation : It could also interact with nuclear receptors involved in inflammation and cell growth regulation.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2021)Demonstrated antimicrobial activity against Mtb with an MIC of 0.25 µg/mL for related thieno[3,4-c]pyrazole derivatives.
Upare et al. (2019)Investigated the anti-tubercular activity of similar compounds; noted significant metabolic stability and bioavailability.
Recent In Vitro StudiesShowed that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines with IC50 values indicating potent activity.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12(2)8-9-20-18(24)19(25)21-17-15-10-27-11-16(15)22-23(17)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJMUHFHTRQVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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